molecular formula C18H22N2O2S B15294328 Diethazine Sulfone

Diethazine Sulfone

Cat. No.: B15294328
M. Wt: 330.4 g/mol
InChI Key: DAPZIRMYCPGTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethazine Sulfone can be synthesized through the oxidation of Diethazine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and urea-hydrogen peroxide adducts . The reaction typically involves the use of catalysts such as tantalum carbide or niobium carbide to achieve high yields .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient recovery systems for catalysts ensures high productivity and cost-effectiveness .

Mechanism of Action

The mechanism of action of Diethazine Sulfone involves its interaction with molecular targets in the brain, potentially influencing neurotransmitter pathways. It is believed to exert its effects by modulating the activity of dopamine receptors, which are crucial in the management of Parkinson’s disease .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine

InChI

InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3

InChI Key

DAPZIRMYCPGTML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

Origin of Product

United States

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